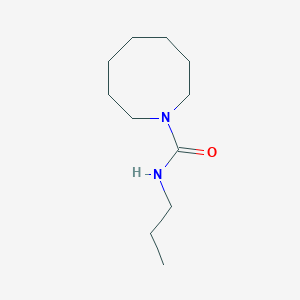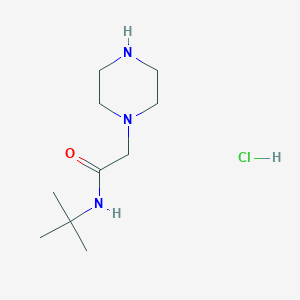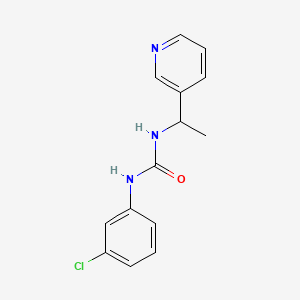![molecular formula C12H15ClN2O B7460845 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)
1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea is a chemical compound that has been the subject of extensive scientific research in recent years. It is a cyclopropyl-containing urea derivative that has been shown to have potential therapeutic applications in a variety of fields, including cancer treatment, pain management, and neurological disorders. In
Mécanisme D'action
The mechanism of action of 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea is not fully understood. It is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and HDAC6, which are involved in cell growth and division. It may also act by modulating the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway.
Biochemical and physiological effects:
1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have analgesic effects in animal models. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea in lab experiments is its potential therapeutic applications. It has been shown to have anticancer activity, analgesic effects, and neuroprotective effects, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to study its effects in different animal models, as well as in human clinical trials. Additionally, researchers could investigate its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Overall, 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea has the potential to be a valuable therapeutic agent in a variety of fields, and further research is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
The synthesis of 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea involves the reaction of 2-chlorophenethylamine hydrochloride with cyclopropyl isocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea.
Applications De Recherche Scientifique
1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models. Additionally, it has been investigated for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[1-(2-chlorophenyl)ethyl]-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-8(10-4-2-3-5-11(10)13)14-12(16)15-9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINYPXYHLSXPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)




![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)


![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)
